molecular formula C9H6N6O2 B12482590 6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol

6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol

Cat. No.: B12482590
M. Wt: 230.18 g/mol
InChI Key: XQSRMEZNNFMJMZ-UHFFFAOYSA-N
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Description

6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol is a heterocyclic compound that features both a quinoxaline and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-dichloroquinoxaline with sodium azide under suitable conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and reagents, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the inhibition of key enzymes involved in cell proliferation . The compound’s interaction with these targets leads to the disruption of essential biological processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol is unique due to the combination of the quinoxaline and tetrazole moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in various fields .

Properties

Molecular Formula

C9H6N6O2

Molecular Weight

230.18 g/mol

IUPAC Name

6-(tetrazol-1-yl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H6N6O2/c16-8-9(17)12-7-3-5(1-2-6(7)11-8)15-4-10-13-14-15/h1-4H,(H,11,16)(H,12,17)

InChI Key

XQSRMEZNNFMJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C=NN=N3)NC(=O)C(=O)N2

Origin of Product

United States

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